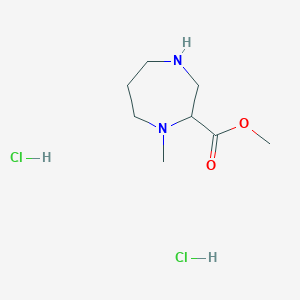

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as methyl 1-methyl-1,4-diazepane-2-carboxylate combined with two molecules of hydrochloric acid to form the dihydrochloride salt. This nomenclature reflects the presence of the seven-membered diazepane ring system with methyl substitution at the nitrogen-1 position and a methyl ester carboxylate group at the carbon-2 position.

The Chemical Abstracts Service registry number for this compound is 1609395-93-8, which provides unambiguous identification in chemical databases and literature. The molecular formula is established as carbon-8 hydrogen-18 chlorine-2 nitrogen-2 oxygen-2, with a calculated molecular weight of 245.15 grams per mole. The systematic name encompasses the complete structural description, including the heterocyclic ring framework, substituent positions, and salt formation characteristics.

Alternative nomenclature systems and database identifiers include various synonyms used in commercial and research contexts. The compound appears in chemical databases under multiple designation codes, including supplier-specific catalog numbers and research identification systems. The Simplified Molecular Input Line Entry System representation provides a standardized linear notation that facilitates computational analysis and database searching: O=C(C1N(C)CCCNC1)OC.[H]Cl.[H]Cl, which explicitly shows the molecular connectivity and salt formation.

Molecular Topology and Conformational Analysis

The molecular topology of this compound exhibits characteristics typical of seven-membered heterocyclic systems, with significant conformational flexibility arising from the saturated carbon framework. Nuclear magnetic resonance spectroscopy represents the most powerful analytical method for determining structural connectivity and conformational properties of 1,4-diazepine ring systems. The seven-membered ring adopts multiple conformational states in solution, with energy barriers between conformers being relatively low compared to more rigid ring systems.

Computational studies on related 1,4-diazepane derivatives have revealed that these heterocycles demonstrate considerable conformational mobility due to the presence of sp3-hybridized carbon atoms that allow extensive torsional bond flexibility. The conformational analysis indicates that the preferred ring geometry depends on substituent effects, solvent interactions, and intramolecular forces. Molecular mechanics calculations using refined force field parameters specifically developed for 1,4-benzodiazepines and related systems have shown accuracy within 0.01 angstroms for bond lengths and 5 degrees for torsional angles when compared to crystallographic data.

The conformational behavior of the diazepane ring system is influenced by the electron-withdrawing nature of the carboxylate ester group and the presence of the nitrogen-methyl substituent. Theoretical investigations using density functional theory methods have demonstrated that nitrogen inversion barriers in substituted 1,4-diazepine systems can range from 16.9 to 21.6 kilocalories per mole, depending on the specific substitution pattern. For compounds bearing ester functionalities similar to the target molecule, computational analysis suggests that the carboxylate group adopts preferential orientations that minimize steric interactions while maintaining favorable electronic interactions.

Table 1: Conformational Parameters for 1,4-Diazepane Ring Systems

| Parameter | Experimental Range | Theoretical Prediction | Method |

|---|---|---|---|

| Ring Inversion Barrier | 16.9-21.6 kcal/mol | 18.0-21.5 kcal/mol | Nuclear Magnetic Resonance/Density Functional Theory |

| Bond Length Accuracy | ±0.01 Å | ±0.008 Å | X-ray/Molecular Mechanics |

| Torsional Angle Variation | ±5° | ±3.5° | Crystallography/Computation |

| Conformational Exchange Rate | Variable | Temperature-dependent | Dynamic Nuclear Magnetic Resonance |

Crystallographic Characterization (X-ray Diffraction Patterns and Unit Cell Parameters)

Crystallographic analysis of 1,4-diazepine derivatives provides fundamental insights into solid-state molecular geometry and packing arrangements, though specific crystallographic data for this compound requires dedicated diffraction studies. The Cambridge Crystallographic Database serves as a primary repository for structural information on related diazepine compounds, providing comparative data for structural analysis. X-ray crystallographic investigations of analogous 1,4-diazepane systems have revealed characteristic structural features including specific bond lengths, bond angles, and ring puckering parameters.

Single-crystal X-ray diffraction studies on related benzodiazepine derivatives have established benchmark structural parameters that inform the analysis of simpler diazepane systems. The crystallographic characterization typically reveals the adoption of specific ring conformations in the solid state, which may differ from solution-phase geometries due to crystal packing forces and intermolecular interactions. The presence of the dihydrochloride salt formation introduces additional complexity through hydrogen bonding networks and ionic interactions that influence crystal structure and unit cell parameters.

The methodology for crystallographic analysis involves growing suitable single crystals from appropriate solvent systems, followed by data collection using modern diffractometers equipped with charge-coupled device detectors or similar advanced detection systems. Structure solution and refinement procedures utilize established crystallographic software packages, with careful attention to disorder modeling and hydrogen atom positioning, particularly important for compounds containing nitrogen-hydrogen bonds and chloride counterions.

Table 2: Typical Crystallographic Parameters for 1,4-Diazepane Derivatives

| Crystal Property | Typical Range | Measurement Precision | Analysis Method |

|---|---|---|---|

| Unit Cell Length | 8-15 Å | ±0.001 Å | Single Crystal X-ray Diffraction |

| Unit Cell Angles | 85-95° | ±0.01° | Automated Diffractometry |

| Space Group | Various | Unambiguous | Systematic Absences Analysis |

| Resolution Limit | 0.8-1.2 Å | Instrument-dependent | Data Collection Statistics |

Tautomeric and Stereochemical Considerations

The tautomeric behavior of this compound involves potential equilibria between different nitrogen protonation states and conformational isomers, particularly relevant given the presence of two nitrogen atoms in the heterocyclic framework. Theoretical and experimental nuclear magnetic resonance studies on related 1,4-diazepine systems have demonstrated that tautomeric equilibria can be significantly influenced by solvent effects, temperature, and substituent patterns. The evaluation of tautomeric structures typically employs nitrogen-15 nuclear magnetic resonance chemical shift calculations compared with experimental averaged shifts to determine the predominant forms in solution.

The stereochemical aspects of the compound encompass both the absolute configuration at the carbon-2 center bearing the carboxylate group and the conformational chirality arising from restricted ring inversion. Computational studies using gauge-independent atomic orbital density functional theory methods have proven effective for predicting nitrogen-15 nuclear magnetic resonance chemical shifts in diazepine systems, enabling the determination of tautomeric preferences. For compounds containing trifluoromethyl-substituted benzo-1,4-diazepine systems, these calculations have shown that enamine-imine equilibria are typically shifted entirely toward the imine form.

The presence of the methyl substituent on nitrogen-1 creates additional stereochemical complexity through restricted rotation and potential for atropisomerism. Circular dichroism spectroscopy provides a particularly useful tool for assigning absolute configurations of 1,4-benzodiazepine atropisomers, with specific Cotton effects observed at characteristic wavelengths. The analysis of stereochemical features requires consideration of both static molecular properties and dynamic exchange processes that occur on various timescales.

Table 3: Tautomeric and Stereochemical Analysis Parameters

| Property | Analytical Method | Typical Observation | Significance |

|---|---|---|---|

| Tautomer Population | Nitrogen-15 Nuclear Magnetic Resonance | Imine-favored | Structural Preference |

| Conformational Exchange | Dynamic Nuclear Magnetic Resonance | Variable Rate | Temperature-dependent |

| Absolute Configuration | Circular Dichroism | Cotton Effects at 254 nanometers | Stereochemical Assignment |

| Ring Inversion Barrier | Variable Temperature Nuclear Magnetic Resonance | 16-22 kcal/mol | Conformational Dynamics |

Properties

IUPAC Name |

methyl 1-methyl-1,4-diazepane-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-10-5-3-4-9-6-7(10)8(11)12-2;;/h7,9H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDCBTOADDDFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCC1C(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with 1,4-diazepane or its substituted derivatives.

- Protection of amine groups using tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups is common to control reactivity during subsequent steps.

- Introduction of the methyl group at the nitrogen is achieved via alkylation reactions, typically using methyl iodide or methyl sulfate under controlled conditions.

Esterification and Carboxylation

- The carboxylate group at position 2 is introduced by esterification, commonly using methyl chloroformate or methyl iodide in the presence of a base.

- Alternatively, carboxylation can be conducted via reaction with carbon dioxide or suitable carboxylation reagents, followed by methylation.

Reduction and Resolution

- Reduction steps may be employed to convert intermediates to alcohols or amines as needed, using reagents like diisobutylaluminum hydride (DIBAL-H) or sodium borohydride (NaBH4).

- Enantiomeric resolution is critical for obtaining optically pure compounds. High-performance liquid chromatography (HPLC) with chiral stationary phases such as ChiralPak AD® is used to separate enantiomers with high enantiomeric excess (up to 100% ee reported).

- Cocrystallization with chiral resolving agents, such as (R)- or (S)-1,1,2-triphenyl-1,2-ethanediol (TED), facilitates resolution of racemic mixtures to yield enantiopure hydrochloride salts.

Formation of Dihydrochloride Salt

- The free base methyl 1-methyl-1,4-diazepane-2-carboxylate is converted to the dihydrochloride salt by treatment with aqueous hydrochloric acid.

- The salt formation improves compound stability, solubility, and crystallinity, which is advantageous for pharmaceutical applications.

Representative Preparation Procedure

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Protection | Boc or Cbz protecting group reagents | Protect amine groups to prevent side reactions | High yield, standard procedure |

| 2. Methylation | Methyl iodide or methyl sulfate, base | Alkylate nitrogen to introduce methyl group | Moderate to high yield |

| 3. Esterification | Methyl chloroformate, base | Form methyl ester at carboxylate position | Efficient conversion |

| 4. Reduction | DIBAL-H, NaBH4 | Reduce intermediates to alcohol or amine | High selectivity |

| 5. Resolution | Chiral HPLC or cocrystallization with TED | Obtain enantiopure compound | >99% ee achievable |

| 6. Salt formation | HCl aqueous solution | Convert to dihydrochloride salt | Stable crystalline form |

Research Findings and Optimization

- Sequential reduction and resolution steps allow isolation of enantiomerically pure intermediates, crucial for downstream pharmaceutical synthesis.

- Cocrystallization methods using (R)- or (S)-TED with the hydrochloride salt of methyl 1-methyl-1,4-diazepane-2-carboxylate have been developed to enhance resolution efficiency and yield, with solvent systems including acetonitrile, isopropanol, ethyl acetate, and others.

- The use of aqueous hydrochloric acid in salt formation is preferred for its simplicity and effectiveness in producing stable dihydrochloride salts.

- Optimization of reaction conditions, such as solvent choice and temperature, significantly affects yield and purity, with industrial processes favoring scalable and economical methods.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Protection | Boc2O, Cbz-Cl | Protect amines | Prevents side reactions |

| Methylation | Methyl iodide, base (e.g., K2CO3) | N-Methylation | Introduces methyl group |

| Esterification | Methyl chloroformate, base | Form methyl ester | Efficient ester formation |

| Reduction | DIBAL-H, NaBH4 | Reduce intermediates | High selectivity |

| Resolution | Chiral HPLC or cocrystallization with TED | Enantiomer separation | >99% enantiomeric excess |

| Salt Formation | Aqueous HCl | Form dihydrochloride salt | Stable, crystalline salt |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Based on the search results, providing a detailed article focusing solely on the applications of "Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride," including comprehensive data tables and well-documented case studies, is challenging due to the limited information available. However, the search results do provide some relevant information regarding diazepane derivatives and their applications:

1,4-Diazepane Derivatives: Synthesis and Production

- Production Methods: A patent discusses a method for producing 1,4-diazepane derivatives, highlighting challenges in industrial-scale production due to environmental concerns associated with halogenated hydrocarbon solvents . Alternative solvents like dioxane and tetrahydrofuran resulted in low yields and incomplete reactions .

- Challenges in Synthesis: The synthesis of 1,4-diazepane rings using sodium hydride in dimethyl sulfoxide may not consistently yield good results, and the instability of intermediates can affect the reproducibility of the reaction .

Applications in Pharmaceutical Research

- Muscarinic Receptor Ligands: Research has explored 4,4'-difluorobenzhydrol carbamates as ligands for the M1 muscarinic receptor, with some compounds exhibiting high binding affinity and selectivity . These compounds have potential as PET tracer development .

- Suvorexant Intermediate: Benzyl 5-methyl-1,4-diazepane-1-carboxylate is used as an intermediate in the preparation of suvorexant, a medication . A resolution process involving cocrystals of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED has been developed to improve industrial applicability and overcome drawbacks in existing processes for preparing suvorexant .

Specific Diazepane Derivatives

- Synthesis of Hybrids: Tert-butyl 4-methyl-1,4-diazepane-1-carboxylate is used in the synthesis of novel hybrids .

- Chiral Resolution: The chiral resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is achieved through cocrystallization .

General Applications of Diazepanes

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Key Observations :

- Salt Form: Dihydrochloride salts (e.g., target compound and methyl 2-(1,4-diazepan-1-yl)acetate) exhibit higher aqueous solubility than monohydrochlorides (e.g., 1-methyl-1,4-diazepan-2-one hydrochloride) .

- Functional Groups : The carboxylate ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas lactam derivatives (e.g., diazepan-2-one) are metabolically stable .

Biological Activity

Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 231.12 g/mol

- Structure : The compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

- Cerebrovascular Protection : Research indicates that this compound may play a role in preventing cerebral edema and other cerebrovascular disorders, suggesting neuroprotective properties .

- Cannabinoid Receptor Agonism : Certain diazepane derivatives have been identified as potent agonists for Cannabinoid receptor 2 (CB2), which are involved in various physiological processes including pain modulation and inflammation .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

- Receptor Binding : The compound can bind to receptors or enzymes, modifying their activity and leading to various biological effects. This interaction is crucial for its therapeutic potential .

- Selectivity : The compound exhibits selectivity towards certain receptors, which is beneficial in minimizing side effects associated with less selective agents .

Table 1: Summary of Biological Activities

Case Study: Antidepressant Activity

In a study assessing the antidepressant-like effects of similar diazepane derivatives, it was found that acute oral administration significantly decreased immobility time in a forced swim test model. This suggests potential for treating depressive disorders .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods. Controlling reaction conditions is essential for achieving high yields and purity. Typical synthetic routes involve:

- Utilizing starting materials such as tert-butyl 4-methyl-1,4-diazepane-1-carboxylate.

- Employing techniques like chromatography for purification .

Future Directions

The ongoing research into this compound focuses on:

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic use.

- Further Biological Evaluation : Conducting more extensive in vivo studies to validate the therapeutic efficacy and safety of the compound across different disease models.

Q & A

Q. What are the recommended synthetic pathways for Methyl 1-methyl-1,4-diazepane-2-carboxylate dihydrochloride?

- Methodological Answer : Synthesis typically involves two stages: (1) formation of the 1,4-diazepane backbone via cyclization of a diamine precursor with a carbonyl source (e.g., ester or ketone), and (2) subsequent esterification and hydrochloride salt formation. For example, analogous compounds (e.g., articaine derivatives in ) use nucleophilic substitution or amidation reactions under anhydrous conditions. Purification often employs recrystallization from ethanol/water mixtures, followed by vacuum drying. Confirm purity via thin-layer chromatography (TLC) or HPLC before salt formation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks. For diastereomeric mixtures, -NMR splitting patterns can resolve stereochemical ambiguities.

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying salt forms and hydrogen-bonding networks. highlights SHELX’s robustness for small-molecule refinement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles ().

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride aerosols.

- Waste Disposal : Segregate acidic waste (due to HCl content) and neutralize before disposal (). Acute toxicity data () necessitate strict adherence to institutional safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.

- Humidity Testing : Expose to 75% relative humidity (RH) and compare with desiccated samples.

- Light Sensitivity : Use ICH Q1B guidelines for photostability testing. Cross-reference with stability profiles of structurally related hydrochlorides (e.g., ), which may exhibit similar hygroscopic tendencies .

Q. What experimental strategies mitigate challenges in quantifying trace impurities?

- Methodological Answer :

- Analytical Method Development : Use reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., trifluoroacetic acid) to enhance peak resolution.

- Limit of Detection (LOD) : Validate via spiking experiments with known impurities (e.g., unreacted precursors; see for pesticide analysis frameworks).

- Mass Spectrometry Coupling : LC-MS/MS provides specificity for low-abundance impurities, especially isomers or byproducts with similar retention times .

Q. How can neuroprotective efficacy be evaluated in preclinical models, given structural similarities to modafinil derivatives?

- Methodological Answer :

- Animal Models : Use the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s model () to assess dopaminergic neuron preservation.

- Dose Optimization : Start with 50–100 mg/kg doses (oral or intraperitoneal), adjusting based on pharmacokinetic profiling (e.g., plasma half-life).

- Behavioral Endpoints : Quantify locomotor activity and striatal dopamine levels via HPLC with electrochemical detection, as described in .

Q. What computational approaches support conformational analysis of the 1,4-diazepane ring?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ring puckering and chair-boat transitions in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS.

- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion using B3LYP/6-31G(d) basis sets. Compare with X-ray data () to validate predicted conformers .

Data Contradiction Analysis

Example Scenario : Discrepancies between theoretical and observed -NMR shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.